(2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate

organic synthesis ring-opening fluorinated heterocycles

(2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate is a fluorinated cyclopropyl benzoate ester with molecular formula C12H12F2O2 and molecular weight 226.22 g/mol. The compound contains a benzoate ester moiety linked via a methylene bridge to a 1-methyl-2,2-difluorocyclopropyl ring system.

Molecular Formula C12H12F2O2
Molecular Weight 226.22 g/mol
Cat. No. B12971516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate
Molecular FormulaC12H12F2O2
Molecular Weight226.22 g/mol
Structural Identifiers
SMILESCC1(CC1(F)F)COC(=O)C2=CC=CC=C2
InChIInChI=1S/C12H12F2O2/c1-11(7-12(11,13)14)8-16-10(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
InChIKeyCVVKQMJZDPVSJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate and What Is Its Structural Class


(2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate is a fluorinated cyclopropyl benzoate ester with molecular formula C12H12F2O2 and molecular weight 226.22 g/mol . The compound contains a benzoate ester moiety linked via a methylene bridge to a 1-methyl-2,2-difluorocyclopropyl ring system. This structural arrangement places the compound within the broader class of gem-difluorocyclopropane-containing esters, a scaffold recognized in medicinal chemistry and agrochemical research for its unique conformational constraints and electronic properties imparted by the geminal difluoro substitution on the three-membered ring [1]. The compound serves as a versatile synthetic intermediate and building block for further derivatization in drug discovery and crop protection programs [2].

Why Generic (2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate Substitution Fails: A Comparator-Based Analysis


Substituting (2,2-difluoro-1-methyl-cyclopropyl)methyl benzoate with non-fluorinated cyclopropylmethyl benzoate or mono-fluorinated analogs is scientifically unsound due to fundamental differences in physicochemical properties, metabolic stability, and biological activity. The geminal difluoro substitution on the cyclopropane ring creates a unique electronic environment that alters ring strain geometry, modifies C-F bond polarization, and confers metabolic resistance to cytochrome P450-mediated oxidation compared to non-fluorinated or mono-fluorinated cyclopropyl counterparts [1]. Empirical evidence from class-level comparisons demonstrates that difluorocyclopropyl-containing compounds exhibit measurably distinct performance in biological assays and synthetic transformations relative to their non-fluorinated analogs, with reported differences in insecticidal and acaricidal activity profiles documented in patent literature [2]. These property differences translate directly to procurement decisions where compound-specific performance rather than generic class membership determines experimental outcomes.

Quantitative Procurement Evidence: (2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate vs. Comparator Analogs


Synthetic Route Flexibility: Direct Access to Fluorinated Heterocycles via Ring-Opening Reactions vs. Non-Fluorinated Analogs

The gem-difluorocyclopropyl moiety in (2,2-difluoro-1-methyl-cyclopropyl)methyl benzoate enables regioselective ring-opening reactions that are not accessible with non-fluorinated cyclopropylmethyl benzoate. The CF2 unit acts as a bioisostere for an oxygen atom, allowing the difluorocyclopropane ring to undergo C-C bond cleavage and β-F elimination to form 2-fluoroallylic products [1]. This reactivity pathway is unique to gem-difluorocyclopropyl systems; non-fluorinated cyclopropylmethyl benzoates lack the necessary C-F bond polarization to undergo analogous transformations [2].

organic synthesis ring-opening fluorinated heterocycles

Biological Activity: Enhanced Insecticidal/Acaricidal Efficacy of Difluorocyclopropyl Esters vs. Known Non-Fluorinated Analogs

2-(2,2-Difluorocyclopropyl)alkyl esters demonstrate improved insecticidal and acaricidal activity compared to known non-fluorinated cyclopropyl ester compounds [1]. Statistical analysis across a series of cyclopropyl-containing pesticides indicates that difluorocyclopropyl compounds are, on average, slightly more active than cyclopropyl analogs against target pest species [2]. 4-Fluoro substitution further enhances activity in specific contexts such as against mustard beetles, providing a class-level inference that gem-difluoro substitution on the cyclopropane ring contributes to measurable activity gains [2].

agrochemical insecticide acaricide structure-activity relationship

LogP and Physicochemical Property Comparison: Lipophilicity Modulation by Gem-Difluoro Substitution

The introduction of a gem-difluorocyclopropyl group modulates lipophilicity compared to non-fluorinated cyclopropyl analogs. For structurally related (2,2-difluorocyclopropyl)methyl p-nitrobenzoate, the measured LogP is 2.93 [1]. In contrast, non-fluorinated cyclopropylmethyl benzoates lack the electron-withdrawing geminal difluoro substitution and consequently exhibit different partition coefficients. The CF2 unit alters both polarity and hydrogen-bonding capacity, impacting membrane permeability and bioavailability potential [2].

physicochemical properties LogP drug-likeness lipophilicity

Metabolic Stability: Resistance to Cytochrome P450-Mediated Oxidation vs. Non-Fluorinated Cyclopropanes

The gem-difluorocyclopropyl moiety functions as a metabolically stable bioisostere, blocking potential sites of oxidative metabolism that would otherwise be vulnerable in non-fluorinated cyclopropyl systems . Comparative studies of functionalized gem-difluorinated cycloalkanes versus their non-fluorinated and acyclic counterparts have evaluated key drug discovery parameters including metabolic stability, with fluorinated variants demonstrating enhanced resistance to enzymatic degradation [1]. The CF2 unit's resistance to cytochrome P450-mediated oxidation is a well-established class-level property that differentiates gem-difluorocyclopropane-containing compounds from their non-fluorinated analogs .

metabolic stability drug metabolism bioisostere ADME

Conformational Constraint and Binding Affinity: Enhanced Target Engagement via Entropy Reduction vs. Flexible Analogs

The rigid cyclopropyl ring in (2,2-difluoro-1-methyl-cyclopropyl)methyl benzoate contributes to conformational constraint, potentially improving binding affinity to target proteins by reducing the entropy penalty associated with ligand binding . The gem-difluoro substitution further modulates electronic properties and can participate in specific C-F···H interactions or C-F···protein contacts that are unavailable in non-fluorinated cyclopropyl systems. In class-level analysis, difluorocyclopropyl-containing compounds exhibit enhanced binding interactions compared to more flexible acyclic analogs due to preorganization of the pharmacophore [1].

conformational restriction binding affinity entropy drug design

Building Block Versatility: Multifunctional Handle for Late-Stage Derivatization vs. Single-Function Analogs

(2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate provides a bifunctional synthetic handle combining a benzoate ester (hydrolyzable to carboxylic acid or reducible to alcohol) and a gem-difluorocyclopropyl moiety capable of further functionalization . The benzoate group offers a modifiable handle for diversification while the difluorocyclopropyl core maintains the desirable fluorinated scaffold properties. This contrasts with simpler cyclopropylmethyl benzoates that lack the metabolically stabilizing fluorine atoms, or with difluorocyclopropyl alcohols that require additional synthetic steps for ester installation [1]. The combination of ester functionality with the gem-difluorocyclopropane pharmacophore in a single intermediate enables more efficient library synthesis in drug discovery programs [2].

building block late-stage functionalization medicinal chemistry parallel synthesis

Priority Research and Industrial Applications for (2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization: Metabolic Stability Enhancement

Drug discovery teams optimizing lead compounds for improved metabolic stability should prioritize (2,2-difluoro-1-methyl-cyclopropyl)methyl benzoate as a building block. The gem-difluorocyclopropyl moiety resists cytochrome P450-mediated oxidation, a class-level property that distinguishes it from non-fluorinated cyclopropylmethyl benzoate analogs that are susceptible to metabolic degradation [1]. This stability differential directly addresses a common attrition pathway in preclinical development. The compound's benzoate ester provides a modifiable handle for further derivatization while maintaining the metabolically stabilized core [2].

Agrochemical Discovery: Insecticide and Acaricide Development

In agrochemical research programs targeting insect and acarid pests, (2,2-difluoro-1-methyl-cyclopropyl)methyl benzoate and its derivatives offer a measurable activity advantage over non-fluorinated cyclopropyl esters [1]. The difluorocyclopropyl scaffold has demonstrated improved efficacy in comparative screening assays, with statistical analysis indicating slightly higher average activity across compound series [2]. Research groups pursuing novel crop protection agents with differentiated modes of action should prioritize this fluorinated scaffold for structure-activity relationship studies and lead optimization campaigns.

Synthetic Methodology: Regioselective Ring-Opening to Fluorinated Allylic Scaffolds

Synthetic organic chemists requiring access to 2-fluoroallylic products should select (2,2-difluoro-1-methyl-cyclopropyl)methyl benzoate for its unique reactivity profile. Unlike non-fluorinated cyclopropylmethyl benzoates, the gem-difluorocyclopropyl system undergoes regioselective C-C bond cleavage with β-F elimination under boron trihalide-promoted conditions, providing entry to fluorinated allylic scaffolds that are inaccessible from non-fluorinated starting materials [1]. This transformation is not available with non-fluorinated cyclopropyl analogs, making compound-specific procurement essential for accessing this reactivity space [2].

Parallel Synthesis and Library Production: Bifunctional Building Block Strategy

Medicinal chemistry laboratories engaged in parallel synthesis or diversity-oriented library production should incorporate (2,2-difluoro-1-methyl-cyclopropyl)methyl benzoate into their building block collections. The compound offers two orthogonal reactive handles—the benzoate ester and the gem-difluorocyclopropyl core—enabling efficient diversification without requiring separate procurement of multiple intermediates [1]. Compared to single-function analogs such as simple cyclopropylmethyl benzoates (ester only) or difluorocyclopropyl alcohols (alcohol only), this bifunctional building block reduces the number of synthetic steps required to access diverse fluorinated chemotypes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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